Dihydrocortisol
Overview
Description
Synthesis Analysis
Dihydrocortisol can be synthesized through a series of chemical reactions starting from precursor steroids such as 21-acetoxy-3, 11 beta, 17 alpha-trihydroxy-3,5-pregnadien-20-one. The synthesis involves selective hydrogenation and subsequent transformations to achieve the desired stereochemistry and functional groups characteristic of dihydrocortisol. The synthesis of 5 alpha-Dihydrocortisol, a specific isomer, demonstrates the precision required in hydrogenation and the importance of protecting group strategies in steroid synthesis (Hosoda et al., 1990).
Molecular Structure Analysis
The molecular structure of dihydrocortisol, including its stereochemistry, has been elucidated through techniques such as X-ray diffraction. The structure of tetrahydrocortisol, a closely related compound, reveals the configuration of the steroid skeleton and the orientations of hydroxyl groups, which are crucial for its biological activity and chemical reactivity. The crystal structure analysis of tetrahydrocortisol highlights the cis and trans fusion of its rings and the chair and envelope conformations that define its three-dimensional shape (Ribár et al., 1995).
Chemical Reactions and Properties
Dihydrocortisol undergoes various chemical reactions that modify its structure and properties. These reactions include sulfation, which introduces sulfate groups at specific positions, significantly altering its solubility and biological functions. The synthesis of tetrahydrocortisol sulfates demonstrates the chemical versatility of dihydrocortisol and its derivatives, enabling the production of compounds with distinct chemical and physical properties (Okihara et al., 2010).
Physical Properties Analysis
The physical properties of dihydrocortisol, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The detailed analysis of its crystal structure provides insights into its stability, packing, and interactions with other molecules, which are critical for understanding its behavior in biological systems and its potential as a therapeutic agent.
Chemical Properties Analysis
Dihydrocortisol's chemical properties, including reactivity, polarity, and interactions with biological molecules, determine its role in metabolic pathways and its potential therapeutic applications. The binding of synthesized dihydrocortisol derivatives to human serum albumin illustrates the significance of its chemical properties in mediating biological effects and its potential in drug development (Kallubai et al., 2019).
Scientific Research Applications
Metabolic Effects : Dihydrocortisol influences metabolic processes by increasing blood glucose and decreasing blood insulin. It also enhances liver protein levels while lowering enzymes involved in gluconeogenesis, which is the generation of glucose from non-carbohydrate sources (Golf, Bepperling, & Graef, 1984).
Ocular Health : 5 beta-dihydrocortisol potentiates dexamethasone-induced collagen synthesis in rabbit eye cells. This finding is significant for conditions like glaucoma, where it might affect treatment strategies. Additionally, its presence in trabecular meshwork cells of primary open-angle glaucoma patients may contribute to steroid sensitivity and ocular hypertension in this disorder (Southren et al., 1986; Weinstein, Gordon, & Southren, 1983).
Hypertension and Aldosterone Regulation : Dihydrocortisol amplifies the action of aldosterone, which is important in understanding conditions like hypoaldosteronism and hypertension (Adam, Funder, Mercer, & Ulick, 1978). However, it does not potentiate the hypertensive effects of deoxycorticosterone acetate in certain animal models (Mikami et al., 1980).
Cancer and Tumor Progression : Dihydrocortisol is found in the urine of patients with feminizing adrenal cortical cancer, suggesting it might serve as a marker for assessing tumor progression. It also influences the adherence of intraperitoneal tumor cells, indicating a role in tumor metastasis and formation (Pasqualini & Jayle, 1962; Kühnlein, Friedrich, Burkart, & Süss, 1984).
Therapeutic Potential : 3 alpha,5 beta-tetrahydrocortisol effectively lowers intraocular pressure in rabbits with ocular hypertension, suggesting potential applications in treating primary open-angle glaucoma (Southren, l'Hommedieu, Gordon, & Weinstein, 1987).
Angiogenesis and Anti-Cancer Therapy : Tetrahydrocortisol, a naturally occurring angiostatic steroid, inhibits angiogenesis by altering basement membrane turnover in growing capillary blood vessels. This offers potential therapeutic use as adjuncts to anticancer therapy and in angiogenesis-dependent diseases (Folkman & Ingber, 1987).
Other Applications : Various studies have also explored the role of dihydrocortisol in conditions like glaucoma, cataract development, and hypertension, suggesting a wide range of potential medical and research applications (Weinstein et al., 1991; Ulick, Ramirez, & New, 1977).
Future Directions
The development of a liquid chromatography-MSn (LC-MSn) methodology for the determination of free cortisol and its 15 endogenous metabolites, including 20α-dihydrocortisol, in human urine could be more appropriate than commonly used determination of urinary free cortisol collected in 24-h urine . This method has been demonstrated as efficient for antidoping control regarding the potential abuse of corticosteroids, which could interfere with the cortisol metabolism, due to negative feedback on the hypothalamus-hypophysis-adrenal axis . This method was found to be suitable for the follow-up of prednisolone that was particularly important considering its pseudo-endogenous origin and correlation with cortisol metabolism .
properties
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFOIGNUQUIGE-AIPUTVCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317085 | |
Record name | Dihydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrocortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydrocortisol | |
CAS RN |
1482-50-4 | |
Record name | Dihydrocortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1482-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrocortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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